molecular formula C17H23N5O2 B1149846 Anastrozole Impurity (alfa1, alfa1, alfa3, alfa3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-Benzenediacetamide) CAS No. 120512-04-1

Anastrozole Impurity (alfa1, alfa1, alfa3, alfa3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-Benzenediacetamide)

Cat. No. B1149846
CAS RN: 120512-04-1
M. Wt: 329.41
InChI Key:
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Description

Synthesis Analysis

The synthesis of Anastrozole and its impurities involves complex chemical processes. Hiriyanna and Basavaiah (2008) identified three impurities in Anastrozole through high-performance liquid chromatography (HPLC), characterized by LC-MS/MS, GCMS, and NMR data. These impurities include 2,2'-(5-((4H-1,2,4-triazol-4-yl)methyl)-1,3-phenylene)bis(2-methylpropanenitrile), among others, indicating a detailed synthesis analysis involving various chemical reactions and intermediate compounds (Hiriyanna & Basavaiah, 2008).

Molecular Structure Analysis

The molecular structure of Anastrozole and its impurities has been extensively studied. Techniques such as LC-MS/MS, NMR, and high-resolution mass spectrometry (HRMS) play crucial roles in elucidating their structures. For instance, the impurities identified by Hiriyanna and Basavaiah (2008) were characterized using these methods, highlighting the importance of advanced analytical techniques in understanding the molecular architecture of such compounds.

Chemical Reactions and Properties

Anastrozole and its impurities undergo various chemical reactions during synthesis and degradation. Reddy et al. (2009) explored the forced decomposition behavior of Anastrozole under different stress conditions, revealing its stability except for oxidation. This study highlights the chemical properties of Anastrozole impurities, such as their reactivity under oxidative stress, contributing to our understanding of their chemical behavior (Reddy et al., 2009).

Scientific Research Applications

Characterization and Isolation of Impurities

  • Isolation and Characterization of Impurities : Impurities in anastrozole active pharmaceutical ingredient (API) have been detected using high-performance liquid chromatography (HPLC). These impurities were isolated and characterized by various spectroscopic methods, contributing to the understanding of anastrozole's impurity profile and enhancing the quality control of the drug substance (Hiriyanna & Basavaiah, 2008).

Synthesis Methodology

  • Synthesis of Anastrozole via Phase-Transfer Catalyst : Research on the synthesis of anastrozole using phase-transfer catalysts highlights an effective method for drug production, increasing yield and reducing isomeric impurity. This methodological advancement aids in the efficient production of high-purity anastrozole (Quyen et al., 2015).

Degradation Product Analysis

  • Determination of Degradation Products : The identification of new degradation products of anastrozole under stress conditions has been carried out. This analysis is crucial for ensuring drug stability and safety, and for understanding the behavior of the drug under various conditions (Sitaram et al., 2011).

Impurity Analysis in Other Drugs

  • Detection of Impurities in Other Drugs : Research has also focused on detecting impurities in various anti-infective generic drugs. This kind of analysis is essential for ensuring the safety and efficacy of pharmaceutical products, providing insights into the quality control of drugs other than anastrozole (Anjos et al., 2019).

Quantum Mechanical Studies

  • Quantum Mechanical Studies of Anastrozole Analogs : Studies on anastrozole-based triazole analogs using quantum mechanics have been conducted to analyze their structural, electronic, and biological properties. Such studies are significant for drug design and understanding the molecular basis of drug action (Al-Otaibi et al., 2020).

Mechanism of Action

The mechanism of action of Anastrozole involves the inhibition of the aromatase enzyme, leading to a decrease in circulating estrogen levels. This is particularly useful in the treatment of estrogen-responsive breast cancer in postmenopausal women .

properties

IUPAC Name

2-[3-(1-amino-2-methyl-1-oxopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-16(2,14(18)23)12-5-11(8-22-10-20-9-21-22)6-13(7-12)17(3,4)15(19)24/h5-7,9-10H,8H2,1-4H3,(H2,18,23)(H2,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBRTLOLPFAUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701137025
Record name α1,α1,α3,α3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120512-04-1
Record name α1,α1,α3,α3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120512-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α1,α1,α3,α3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anastrozole Impurity (alfa1, alfa1, alfa3, alfa3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-Benzenediacetamide)
Reactant of Route 2
Anastrozole Impurity (alfa1, alfa1, alfa3, alfa3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-Benzenediacetamide)
Reactant of Route 3
Anastrozole Impurity (alfa1, alfa1, alfa3, alfa3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-Benzenediacetamide)
Reactant of Route 4
Anastrozole Impurity (alfa1, alfa1, alfa3, alfa3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-Benzenediacetamide)
Reactant of Route 5
Reactant of Route 5
Anastrozole Impurity (alfa1, alfa1, alfa3, alfa3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-Benzenediacetamide)
Reactant of Route 6
Anastrozole Impurity (alfa1, alfa1, alfa3, alfa3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-Benzenediacetamide)

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